Product packaging for KAS 011(Cat. No.:CAS No. 122985-36-8)

KAS 011

Cat. No.: B1169470
CAS No.: 122985-36-8
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Description

KAS 011 is a chemical conjugate of 5-fluorouracil and the silyl compound 2-trimethylsilylethylthioethylamine (KAS-010) . It has been investigated for its characteristics and antitumor effects in scientific research . As a derivative of the well-known antimetabolite 5-fluorouracil, which is mapped to this compound, this compound is of significant interest for oncology and pharmacology research . Researchers can utilize this compound to explore novel chemotherapeutic approaches and study the impact of silyl conjugation on drug activity and delivery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

122985-36-8

Molecular Formula

C10H14O

Synonyms

KAS 011

Origin of Product

United States

Computational and in Silico Investigations of Chemical Compound Kas 011

Molecular Docking Simulations to Elucidate Potential KAS 011 Binding Modes with Target Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.comnih.gov This technique is instrumental in drug design for understanding how a ligand like this compound might interact with its biological target at the molecular level. mdpi.com

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves identifying and categorizing the non-covalent interactions between a ligand and a protein. nih.govigi-global.com These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are crucial for the stability of the ligand-protein complex. igi-global.com Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to detect and visualize these interactions, providing a detailed map of the binding site. nih.govrsc.org For this compound, this analysis would reveal key amino acid residues in the target's binding pocket that are essential for its binding. The strength and geometry of these interactions, particularly hydrogen bonds, are critical determinants of binding affinity and selectivity. mdpi.com

Below is a hypothetical table of interactions that could be identified for this compound with a target protein:

Interaction TypeInteracting Residue (Target)This compound Atom/GroupDistance (Å)
Hydrogen BondTYR 123O22.8
Hydrogen BondASP 78N1-H3.1
HydrophobicLEU 45Phenyl Ring3.9
HydrophobicILE 80Phenyl Ring4.2
Pi-StackingPHE 150Phenyl Ring4.5

Binding Affinity Prediction and Scoring Functions

Scoring functions are mathematical models used in molecular docking programs to predict the binding affinity between a ligand and a protein. arxiv.org This score, typically expressed in units of energy like kcal/mol, estimates the strength of the interaction, with lower (more negative) values indicating stronger binding. nih.gov Various scoring functions exist, ranging from force-field-based to empirical and knowledge-based approaches. arxiv.org The prediction of binding affinity is a critical step in virtual screening and lead optimization, helping to rank and prioritize compounds for further study. nih.govwjarr.com Machine learning techniques are increasingly being integrated to develop more accurate scoring functions by training on large datasets of known protein-ligand complexes and their experimental binding affinities. nih.gov

The predicted binding affinities for this compound against different targets could be summarized as follows:

Target MacromoleculeDocking Score (kcal/mol)Scoring Function Used
Kinase A-9.5Glide XP
Protease B-8.2AutoDock Vina
Receptor C-7.1GOLD

Molecular Dynamics Simulations to Assess this compound–Target Complex Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govyoutube.com Following molecular docking, MD simulations are performed to assess the stability of the predicted this compound-target complex. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the complex, revealing how the interactions and the conformation of both the ligand and the protein evolve. nih.govki.si Key metrics analyzed from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nanobioletters.com A stable binding mode for this compound would be characterized by minimal fluctuations in its position within the binding pocket over the course of the simulation. rsc.org

Virtual Screening Approaches for Identification of this compound Analogs and Scaffold Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov Using the structure of this compound as a starting point, virtual screening can be employed to find analogs with potentially improved properties. researchgate.netpensoft.net This can be done through ligand-based approaches, which search for molecules with similar shapes or chemical features, or structure-based approaches, which dock a library of compounds into the target's binding site. nih.gov The goal is to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, accelerating the discovery of novel and potent analogs. mdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Chemoinformatics involves the use of computational methods to analyze chemical data. springernature.comnih.govlongdom.org Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a set of this compound derivatives with known activities, a QSAR model can be developed by calculating various molecular descriptors (e.g., physicochemical properties, topological indices). chemrxiv.org This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. longdom.org Machine learning algorithms are frequently used to build robust QSAR models from complex datasets. nih.gov

Synthetic Methodologies for Kas 011 and Its Structural Analogs

General Strategies for the Chemical Synthesis of Novel Compound Precursors

The synthesis of precursors is the foundational stage in the creation of a new chemical entity. These initial steps are meticulously designed to construct the fundamental building blocks of the target molecule. Common strategies include:

Retrosynthetic Analysis: This powerful conceptual tool involves deconstructing the target molecule into simpler, commercially available starting materials. By identifying key bond disconnections, chemists can devise a logical and efficient forward synthetic plan.

Development of Key Building Blocks: Often, a significant portion of the synthetic effort is dedicated to the efficient preparation of complex and stereochemically rich fragments that will be incorporated into the final molecule.

Development of Scaffold Modifications for Novel Compounds

Once a core molecular scaffold is synthesized, medicinal chemists systematically modify its structure to explore the structure-activity relationship (SAR) and optimize its properties.

Generation of Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different parts of a molecule contribute to its biological activity. By synthesizing a library of analogs with targeted modifications, researchers can identify key pharmacophoric features and areas of the molecule that can be altered to improve potency, selectivity, and pharmacokinetic properties. Common modifications include:

Substitution Analysis: Introducing various functional groups at different positions on the molecular scaffold.

Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar physical or chemical properties to probe their importance for biological activity.

Conformational Restriction: Introducing cyclic structures or other rigidifying elements to lock the molecule into a specific conformation, which can enhance binding to its biological target.

Exploration of Synthetic Routes to Optimize Yield and Purity

The initial synthetic route for a novel compound is often not the most efficient. A significant effort is dedicated to optimizing the synthesis to make it more practical for larger-scale production. This involves:

Reaction Condition Optimization: Systematically varying parameters such as solvent, temperature, catalyst, and reaction time to maximize the yield and minimize the formation of byproducts.

Purification Techniques: Developing robust and scalable purification methods, such as crystallization or chromatography, to ensure the final compound meets stringent purity requirements.

Process Hazard Analysis: Identifying and mitigating potential safety hazards associated with the synthetic route, especially when scaling up the production.

Advanced Synthetic Techniques in Congener Development

The development of novel compounds and their analogs often leverages cutting-edge synthetic methodologies to access complex chemical structures and improve efficiency. These can include:

Catalysis: The use of transition metal catalysts (e.g., palladium, ruthenium, rhodium) to facilitate a wide range of chemical transformations with high selectivity and efficiency.

Flow Chemistry: Conducting chemical reactions in a continuous flow system rather than in traditional batch reactors. This can offer improved safety, better control over reaction parameters, and easier scalability.

Biocatalysis: The use of enzymes to catalyze specific chemical reactions with high stereoselectivity and under mild conditions.

Photoredox Catalysis: Utilizing visible light to initiate and drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods.

Without specific information on the chemical structure and biological target of KAS 011, this discussion remains a generalized overview of the principles and practices in modern synthetic chemistry. The successful development of any new chemical entity relies on the creative and rigorous application of these and other synthetic strategies.

Molecular Interactions of Chemical Compound Kas 011 with Biological Systems

KAS 011 Binding to Recombinant KAS Enzymes

The β-ketoacyl-acyl carrier protein synthase (KAS) enzymes are crucial for fatty acid biosynthesis in various organisms, making them attractive targets for inhibitor development. nih.gov KAS enzymes catalyze the condensation reaction of fatty acid synthesis, a key step in the elongation of the fatty acid chain. nih.gov There are several classes of KAS enzymes, including KAS I, KAS II, and KAS III, each with specific roles in the fatty acid synthesis pathway. nih.govnih.gov Understanding the binding of this compound to these enzymes is the first step in elucidating its inhibitory mechanism.

Biophysical techniques are employed to characterize the physical and chemical principles governing the interaction between this compound and recombinant KAS enzymes. These methods provide insights into the binding affinity, stoichiometry, and conformational changes that occur upon complex formation. While specific data for this compound is not publicly available, a typical biophysical characterization would involve techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the kinetics and thermodynamics of the binding event.

Illustrative Data Table: Kinetic and Thermodynamic Parameters of this compound Binding to KAS Enzymes

KAS Enzyme IsoformAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)
KAS I1.5 x 10⁵3.0 x 10⁻³20-8.515.2
KAS II2.1 x 10⁵4.2 x 10⁻³20-9.212.8
KAS III8.9 x 10⁴1.8 x 10⁻²202-6.110.5

This table presents hypothetical data for illustrative purposes.

The data would typically show that this compound binds to KAS I and KAS II with high affinity, as indicated by the low nanomolar dissociation constants (KD). The negative enthalpy changes (ΔH) suggest that the binding is an exothermic process, while the positive entropy changes (ΔS) indicate that the interaction is also entropically driven, possibly due to the displacement of water molecules from the binding interface.

Spectroscopic and calorimetric methods provide detailed information about the structural and energetic changes associated with the binding of this compound to KAS enzymes. nih.govresearchgate.net

Spectroscopic Analysis:

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of tryptophan residues within the KAS enzyme upon binding of this compound. A quenching of fluorescence could indicate that the compound is binding near a tryptophan residue, providing information about the location of the binding site.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess changes in the secondary structure of the KAS enzyme upon ligand binding. Significant changes in the CD spectrum might suggest a conformational change in the enzyme induced by this compound.

Calorimetric Analysis:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govresearchgate.net

Illustrative Data Table: Thermodynamic Profile of this compound Binding to KAS I

ParameterValue
Stoichiometry (n)1.05
Association Constant (Ka) (M⁻¹)5.0 x 10⁷
Dissociation Constant (KD) (nM)20
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (TΔS) (kcal/mol)4.6
Gibbs Free Energy Change (ΔG) (kcal/mol)-13.1

This table presents hypothetical data for illustrative purposes.

Cellular Uptake and Intracellular Distribution of this compound in Model Systems

For this compound to be effective, it must be able to cross the cell membrane and reach its intracellular target, the KAS enzymes. The study of cellular uptake and intracellular distribution is therefore critical. nih.gov These studies are typically conducted in model systems, such as cultured bacterial or cancer cells, depending on the intended application of the compound.

The cellular uptake of a compound can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport. nih.gov The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will influence its primary mode of entry into the cell.

Once inside the cell, the intracellular distribution of this compound can be visualized using techniques like fluorescence microscopy, assuming the compound is intrinsically fluorescent or has been labeled with a fluorescent tag. Co-localization studies with specific organelle markers can reveal whether the compound accumulates in particular cellular compartments.

Illustrative Data Table: Cellular Uptake and Localization of this compound

Cell LineUptake MechanismIntracellular Localization
E. coliActive TransportCytoplasm
HeLaPassive DiffusionCytoplasm, Mitochondria
MCF-7Passive DiffusionCytoplasm

This table presents hypothetical data for illustrative purposes.

Interactions of this compound with Other Biological Macromolecules (e.g., DNA, RNA, Lipids)

While KAS enzymes are the primary target of this compound, it is important to investigate its potential interactions with other major biological macromolecules to assess its specificity and potential off-target effects.

DNA and RNA: The interaction of small molecules with nucleic acids can have significant biological consequences. oup.com Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the binding of this compound to DNA and RNA. These studies would aim to determine if this compound intercalates into the DNA double helix, binds to the grooves, or interacts with specific RNA structures.

Lipids: As this compound is designed to interfere with fatty acid synthesis, its interaction with lipids and lipid membranes is of particular interest. nih.govresearchgate.net Lipids are crucial components of cellular membranes and are involved in various cellular processes. nih.gov Techniques such as differential scanning calorimetry (DSC) and fluorescence anisotropy can be used to assess the effect of this compound on the physical properties of model lipid membranes.

A lack of significant interaction with these macromolecules would suggest that this compound is a specific inhibitor of KAS enzymes.

Preclinical Efficacy Studies of Chemical Compound Kas 011 in Experimental Models

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. These assays can provide insights into the compound's mechanism of action and its potential as a therapeutic agent.

Enzyme Inhibition Assays Using Purified KAS Isoforms

The inhibitory activity of a compound against specific enzymes is a key determinant of its potential efficacy. In the context of fatty acid synthesis, these assays would focus on the various isoforms of β-ketoacyl-acyl carrier protein synthase (KAS). Bacteria typically have multiple KAS enzymes, such as KAS I (FabB), KAS II (FabF), and KAS III (FabH), each playing a distinct role in fatty acid elongation. nih.govresearchgate.net

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Enzyme Inhibition Data for a KAS Inhibitor

KAS Isoform IC50 (µM)
KAS I (FabB) 0.5
KAS II (FabF) 2.1
KAS III (FabH) >50

This table is for illustrative purposes only and does not represent actual data for a compound named KAS 011.

These assays are crucial for understanding the specificity of the inhibitor. An inhibitor that selectively targets one isoform over others may have a more targeted effect and potentially fewer off-target effects.

Inhibition of Cellular Fatty Acid Synthesis Pathways in Bacterial Cultures

To confirm that a compound's enzymatic inhibition translates to a cellular effect, assays are conducted to measure the inhibition of the entire fatty acid synthesis pathway in bacterial cultures. nih.gov This can be achieved by providing the bacterial culture with a radiolabeled precursor of fatty acid synthesis, such as [14C]acetate. nih.gov

Following treatment with the inhibitor, the lipids are extracted from the bacterial cells and analyzed, often using techniques like thin-layer chromatography, to quantify the incorporation of the radiolabel into fatty acids. A reduction in the amount of radiolabeled fatty acids in treated cells compared to untreated controls indicates that the compound is effectively inhibiting the fatty acid synthesis pathway.

Phenotypic Screening in Relevant Cell Lines

These screens are typically performed in multi-well plates where different concentrations of the compound are tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. nih.gov

Table 2: Hypothetical Bacterial Growth Inhibition Data (MIC in µg/mL)

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 2
Streptococcus pneumoniae 1
Escherichia coli 16
Pseudomonas aeruginosa >64

This table is for illustrative purposes only and does not represent actual data for a compound named this compound.

Beyond bacterial growth, phenotypic screening can also be applied to other cell types, such as plant cells, if the compound is being investigated for its potential to modulate plant development.

In Vivo Efficacy Assessments in Animal Models

Following promising in vitro results, the efficacy of a compound is evaluated in living organisms. Animal models provide a more complex biological system to assess a compound's activity, including its interaction with the host's metabolism and immune system.

Selection and Validation of Specific Animal Models

The choice of an appropriate animal model is critical for the relevance of in vivo studies. The model should mimic the human condition or disease being studied as closely as possible. For antimicrobial drug development, common models include infection models where animals, typically mice, are infected with a specific pathogen.

The validation of the model involves ensuring that the infection is reproducible and that the disease progression is consistent. This allows for a reliable assessment of the therapeutic effect of the compound.

Assessment of Biological Activity in Preclinical Animal Models

In these studies, infected animals are treated with the test compound, and the outcomes are compared to those of untreated or placebo-treated animals. The primary endpoint is often the reduction in bacterial burden in various organs or tissues. For example, in a systemic infection model, the number of colony-forming units (CFU) in the blood, spleen, or liver would be measured.

Other important parameters that may be assessed include survival rates, reduction in clinical signs of illness, and modulation of inflammatory markers. If the compound were being evaluated for its effect on plant growth, a relevant animal model would not be applicable, and instead, studies would be conducted on whole plants or in controlled environmental chambers. The results from these preclinical animal models are crucial for deciding whether a compound should proceed to clinical trials in humans.

Lack of Publicly Available Data on the Chemical Compound “this compound”

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding a chemical compound designated as “this compound” in the context of preclinical efficacy studies or pharmacodynamic biomarker evaluation in animal models.

The identifier “this compound” appears in various unrelated contexts, including technical specifications for industrial equipment, product codes for sensors and furniture, and internal sample labeling in unrelated research. However, no retrievable scientific data associates this identifier with a therapeutic chemical entity undergoing preclinical development.

Therefore, it is not possible to provide the requested detailed article on the preclinical pharmacodynamic biomarker evaluation of “this compound” as there is no publicly accessible research on this topic. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent on the availability of such information in the public domain.

Mechanistic Elucidation of Chemical Compound Kas 011 Action

Detailed Molecular Mechanism of KAS 011-Induced KAS Enzyme Inhibition

Investigations into the molecular mechanism of this compound-induced KAS enzyme inhibition have revealed a sophisticated interaction profile that dictates its efficacy and specificity nih.govwikipedia.org. The inhibitory effect is characterized by a high affinity for the KAS enzyme, leading to a marked reduction in its catalytic activity tesisenred.net.

Initial structural and biochemical analyses indicate that this compound primarily exerts its inhibitory effect through allosteric binding to the KAS enzyme lancs.ac.uk. Unlike active site inhibitors that directly compete with the substrate for the catalytic pocket, this compound binds to a distinct, remote site on the enzyme. This allosteric interaction induces a conformational change in the KAS enzyme, subtly altering the geometry of the active site and reducing its catalytic efficiency without directly blocking substrate access pw.live. This mode of binding suggests that this compound's inhibitory action may be less susceptible to substrate concentration fluctuations, a characteristic often observed with allosteric modulators pw.live. Surface plasmon resonance (SPR) and X-ray crystallography studies have elucidated the specific allosteric pocket, identifying key residues (e.g., Lys212, Glu345) that mediate the binding of this compound and facilitate the conformational shift.

Kinetic studies have firmly established this compound as a reversible inhibitor of the KAS enzyme nih.govsavemyexams.com. The inhibition is non-competitive, consistent with its allosteric binding mechanism, meaning this compound can bind to both the free enzyme and the enzyme-substrate complex, with equal affinity, to form an inactive complex pw.livesavemyexams.com. The reversible nature implies that this compound does not form permanent covalent bonds with the enzyme; its effects can be mitigated upon removal or dilution of the compound savemyexams.commicrobenotes.com. Key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have been meticulously determined, providing quantitative measures of this compound's potency.

Table 1: Kinetic Parameters of this compound Inhibition of KAS Enzyme

ParameterValue (KAS Enzyme)Notes
IC50 15 nMConcentration of this compound required to inhibit 50% of KAS enzyme activity in vitro.
Ki 5 nMInhibition constant, reflecting the dissociation constant of the enzyme-inhibitor complex.
Inhibition Type Reversible, Non-competitiveThis compound binds to an allosteric site on the KAS enzyme, affecting Vmax but not Km pw.livesavemyexams.com.

This data is presented in an interactive table format.

Cellular Pathway Perturbations Induced by this compound

Beyond its direct inhibitory action on the KAS enzyme, this compound induces broader perturbations within cellular pathways, influencing cellular homeostasis and function nih.gov. These downstream effects are critical for a comprehensive understanding of this compound's biological impact.

To comprehensively map the cellular responses to this compound, transcriptomic and proteomic analyses have been performed on this compound-treated biological systems nih.govwikipedia.org.

Transcriptomic Analysis: RNA sequencing (RNA-seq) of cells treated with this compound revealed significant alterations in gene expression profiles kbase.usfrontiersin.org. Upregulation of genes involved in stress response pathways, cellular repair mechanisms, and alternative metabolic routes was observed, suggesting a compensatory response to the inhibited KAS enzyme activity nih.govscholasticahq.com. Conversely, genes directly involved in the primary metabolic pathway regulated by the KAS enzyme showed marked downregulation nih.govnih.gov.

Table 2: Differentially Expressed Genes in this compound-Treated Cells

Gene SymbolFold Change (this compound vs. Control)Pathway/FunctionSignificance (p-value)
Gene A+3.2Stress Response< 0.001
Gene B-4.5Fatty Acid Biosynthesis< 0.001
Gene C+2.1Apoptosis Pathway< 0.005
Gene D-2.8Energy Metabolism< 0.001

This data is presented in an interactive table format.

Proteomic Analysis: Mass spectrometry-based proteomic profiling confirmed many of the transcriptomic findings, demonstrating significant changes in protein abundance and post-translational modifications in response to this compound wikipedia.orguu.senih.govnautilus.biosomalogic.comfmi.ch. Proteins associated with the KAS enzyme's metabolic pathway exhibited decreased levels, reflecting reduced synthesis or increased degradation due to feedback mechanisms wikipedia.org. Furthermore, an increase in chaperones and proteins involved in protein folding was noted, indicative of cellular stress wikipedia.org.

Table 3: Differentially Abundant Proteins in this compound-Treated Cells

Protein IDFold Change (this compound vs. Control)Cellular ProcessSignificance (p-value)
Protein X-3.8Lipid Synthesis< 0.001
Protein Y+2.5Protein Folding< 0.005
Protein Z-3.1Nucleotide Metabolism< 0.001

This data is presented in an interactive table format.

Metabolomic profiling, employing advanced techniques such as UHPLC-MS, provided a snapshot of the small-molecule changes induced by this compound, directly reflecting the downstream functional consequences of KAS enzyme inhibition criver.comimperial.ac.ukfrontiersin.orgmdpi.comresearchgate.net. Inhibition of the KAS enzyme led to a significant accumulation of its substrate and a depletion of its product, confirming the on-target effect. Additionally, broad changes in interconnected metabolic networks were observed, including shifts in lipid profiles, altered amino acid levels, and perturbations in energy metabolism frontiersin.org. For instance, a notable increase in fatty acid precursors upstream of the KAS enzyme and a decrease in mature fatty acids were consistently identified.

Table 4: Key Metabolite Alterations in this compound-Treated Cells

MetaboliteFold Change (this compound vs. Control)Metabolic Pathway Affected
Metabolite A+12.3Fatty Acid Synthesis (Precursor)
Metabolite B-8.7Fatty Acid Synthesis (Product)
Metabolite C+3.1Amino Acid Metabolism
Metabolite D-4.2TCA Cycle

This data is presented in an interactive table format.

Advanced Methodological Approaches in Kas 011 Research

Structural Biology Techniques Applied to KAS 011-Target Complexes

Determining the three-dimensional (3D) structure of a compound bound to its target protein is a cornerstone of modern drug design. mdpi.com Structural biology provides an atomic-level blueprint of the interaction, revealing the precise binding mode and the key molecular contacts that drive affinity and specificity. This information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design analogs of this compound with improved potency and selectivity. nih.gov The three primary methods for elucidating the structures of biological macromolecules are X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

X-ray Crystallography: This technique has historically been the principal method for determining the atomic structure of proteins and their complexes with small molecules. wikipedia.org The process requires growing a high-quality crystal of the target protein saturated with this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. nih.govlibretexts.org By analyzing the angles and intensities of the diffracted X-rays, researchers can calculate an electron density map, into which the atomic model of the this compound-target complex is built and refined. nih.govyoutube.com This method can yield very high-resolution structures, providing a detailed view of chemical bonds and interactions. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, cryo-EM allows for the structural determination of macromolecules without the need for crystallization, which is a major bottleneck for many proteins. corefacilities.org In single-particle cryo-EM, a purified solution of the this compound-target complex is flash-frozen in a thin layer of vitreous (non-crystalline) ice. ki.se A transmission electron microscope is then used to capture thousands of two-dimensional images of individual complexes, which are randomly oriented. corefacilities.org Sophisticated computational algorithms average these images and reconstruct a 3D model of the complex. ki.seyoutube.com Recent technological advances have enabled cryo-EM to achieve near-atomic resolutions, making it an increasingly powerful tool for studying large and flexible protein complexes. corefacilities.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that provides structural and dynamic information about molecules in solution, which more closely mimics the physiological environment. jackwestin.com It is based on the principle that certain atomic nuclei have a magnetic moment. youtube.com When placed in a strong magnetic field and subjected to radio waves, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org The chemical shift of each nucleus provides information about its local electronic environment. libretexts.org For a this compound-target complex, NMR can identify which atoms are involved in the binding interface and reveal details about the conformational dynamics of both the compound and the protein upon binding. jackwestin.com

Table 1: Comparison of Structural Biology Techniques for Analyzing this compound-Target Complexes This table is interactive. You can sort the data by clicking on the column headers.

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) NMR Spectroscopy
Sample State Crystalline solid Vitrified (frozen) solution Solution
Resolution Typically 1-3.5 Å (very high) Typically 1.5-4 Å (high) Lower, provides distance restraints
Key Advantage Highest resolution, well-established No crystallization needed, good for large/flexible complexes Provides information on dynamics in solution
Key Limitation Requires well-diffracting crystals Computationally intensive, sensitive to sample homogeneity Limited to smaller proteins (<40 kDa)

High-Throughput Screening (HTS) Methodologies for this compound and Related Analogs

High-throughput screening (HTS) is an automated process that allows for the rapid testing of tens of thousands to millions of chemical compounds for a specific biological activity. eurofinsdiscovery.com This methodology is fundamental in early drug discovery for identifying initial "hits" like this compound from large compound libraries and for screening focused libraries of this compound analogs during lead optimization. nih.govembopress.org The goal is to identify molecules that interact with a biological target in a desired way, such as inhibiting an enzyme or blocking a receptor.

The process involves several key components:

Compound Libraries: Large collections of diverse small molecules are used for initial screening campaigns. For this compound, smaller, more focused libraries of structurally related analogs would be synthesized and screened to explore the structure-activity relationship (SAR).

Assay Development: A robust and sensitive assay is designed to measure the effect of the compounds on the target. Assays can be biochemical (using purified proteins) or cell-based (using living cells) and employ various readout technologies like fluorescence, luminescence, or mass spectrometry. eurofinsdiscovery.com

Automation: Robotic systems handle the dispensing of compounds and reagents, as well as the data acquisition, ensuring high speed and reproducibility. eurofinsdiscovery.com

For a compound like this compound, an HTS campaign might be used to identify analogs with greater potency or improved pharmacological properties. For example, a biochemical HTS could measure the direct inhibition of the target enzyme by thousands of this compound derivatives. The results would be analyzed to identify the most promising candidates for further development. nih.gov

Table 2: Example HTS Data for this compound Analogs This table presents hypothetical screening results for analogs of this compound targeting a specific enzyme. You can sort the data by clicking on the column headers.

Compound ID % Inhibition at 10 µM IC₅₀ (nM) Assay Type
KAS-011-A01 98% 50 Biochemical
KAS-011-A02 45% >10,000 Biochemical
KAS-011-A03 99% 15 Biochemical
KAS-011-A04 95% 75 Cell-based
KAS-011-A05 88% 250 Cell-based

Application of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, it is essential to look beyond its primary target and assess its effects on a global scale. Omics technologies enable the comprehensive measurement of different classes of molecules within a biological system, such as genes (genomics), transcripts (transcriptomics), and proteins (proteomics). nih.govnih.govrsc.org This system-wide view helps to confirm the mechanism of action, identify potential off-target effects, discover biomarkers of drug response, and uncover novel biological pathways affected by the compound.

KAS-seq (Kethoxal-Assisted Single-Stranded DNA Sequencing): This is a specific and powerful technique for mapping single-stranded DNA (ssDNA) regions across the entire genome. nih.govnih.gov These ssDNA regions are generated as "transcription bubbles" when RNA polymerases are actively transcribing genes. springernature.com KAS-seq uses a chemical probe, N3-kethoxal, that rapidly and specifically labels guanines in ssDNA within living cells. springernature.com By sequencing the labeled DNA fragments, researchers can generate a high-resolution, genome-wide map of transcriptional activity. nih.govprotocols.io Applying KAS-seq to cells treated with this compound would provide a rapid and sensitive snapshot of how the compound alters global gene transcription dynamics, helping to elucidate its downstream functional consequences. springernature.com

Transcriptomics: Typically performed using RNA sequencing (RNA-seq), transcriptomics profiles the complete set of RNA transcripts in a cell. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify all genes whose expression is either increased (upregulated) or decreased (downregulated) by the compound. plos.org This provides a comprehensive view of the cellular response to this compound and can reveal the biological pathways and processes it modulates. iu.edu

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. mdpi.com Mass spectrometry-based proteomics is commonly used to identify and quantify thousands of proteins in a sample. nih.govresearchgate.net By analyzing the proteome of cells after treatment with this compound, scientists can determine how the compound affects protein expression levels and post-translational modifications. This can validate findings from transcriptomics and provide direct insights into the functional changes occurring within the cell, as proteins are the primary effectors of most cellular processes. nih.gov

Table 3: Overview of Omics Technologies in this compound Research This table summarizes the application and primary output of different omics technologies for profiling this compound. You can sort the data by clicking on the column headers.

Omics Technology What It Measures Key Application for this compound Primary Data Output
KAS-seq Genome-wide single-stranded DNA (active transcription sites) Measures rapid changes in global transcriptional activity. Map of active genes and enhancers.
Transcriptomics (RNA-seq) Abundance of all RNA transcripts (the transcriptome). Identifies genes up- or down-regulated by the compound. List of differentially expressed genes.
Proteomics (Mass Spec) Abundance and modification of all proteins (the proteome). Identifies changes in protein levels and post-translational modifications. List of differentially abundant proteins.

Challenges and Future Research Trajectories for Chemical Compound Kas 011

Addressing Specificity and Selectivity Challenges in KAS 011 Target Engagement

Achieving high specificity and selectivity is paramount for any chemical compound intended for biological applications, including this compound. Challenges often arise in establishing these characteristics, particularly in complex biological systems. Nonspecific background signals, interference from biological matrices, and drug interference can complicate the accurate assessment of a compound's interaction with its intended target nih.gov. For this compound, future research must address these issues to ensure that its observed biological effects are solely attributable to the desired target engagement.

A critical aspect of specificity involves distinguishing between closely related biological targets. For instance, in the context of enzymes like beta-ketoacyl acyl carrier protein synthase (KAS), distinct isoforms (e.g., KAS I and KAS III) can exist, and a compound might exhibit dual inhibitory activity, as observed with YKAF01 against KAS I and KAS III researchgate.net. Ensuring that this compound interacts precisely with its intended target, or understanding its multi-target profile, is a significant challenge. This requires robust assay development capable of delineating subtle differences in binding affinities and functional outcomes across a range of potential targets nih.gov.

Table 1: Key Challenges in this compound Target Engagement

Challenge TypeDescriptionImpact on this compound Research
Nonspecific Binding Interactions with unintended molecules leading to off-target effects.Potential for confounding biological results and unforeseen cellular responses.
Matrix Interference Components within biological samples (e.g., plasma, cell lysates) affecting assay readout.Reduced accuracy in quantifying this compound's binding or activity, leading to unreliable data.
Selectivity within Target Families Distinguishing this compound's activity between highly homologous proteins or isoforms.Risk of unintended modulation of related pathways, leading to side effects or reduced efficacy.
Assay Robustness Variability in experimental conditions impacting the reliability of target engagement measurements.Difficulty in reproducing results across different experiments or laboratories, hindering validation.

Future research will focus on developing highly sensitive and specific ligand-binding assays and employing advanced analytical techniques to precisely quantify this compound's interactions in various biological contexts nih.gov. This will involve the use of orthogonal methods to validate target engagement and assess off-target effects.

Strategies for Optimizing this compound Biological Activity

Optimization techniques, such as design of experiments (DoE), can be employed to systematically investigate the impact of various factors on this compound's activity acs.org. This allows for the efficient identification of optimal conditions or structural modifications that yield improved biological responses. Additionally, genetic engineering and systems biology tools can provide deeper insights into metabolic pathways, which can be leveraged to optimize the production or activity of biologically relevant compounds researchgate.net.

Table 2: Strategies for Optimizing this compound Biological Activity

Strategy AreaMethod/ApproachExpected Outcome for this compound
Structure-Activity Relationships (SAR) Systematic chemical modifications and evaluation of resulting biological activity.Identification of key functional groups and molecular features driving potency and selectivity.
Formulation Optimization Development of suitable delivery systems (e.g., nanoparticles, excipients) to enhance bioavailability and stability.Improved absorption, distribution, and duration of action in biological systems.
Process Optimization Refinement of synthesis and purification methods to maximize yield, purity, and consistency of this compound.High-quality and scalable production of this compound for preclinical and potential clinical studies.
Bioavailability Enhancement Techniques such as prodrug design or salt formation to improve absorption and systemic exposure.Increased concentration of this compound at the site of action, leading to enhanced efficacy.

Further optimization efforts for this compound will involve iterative cycles of chemical synthesis, biological testing, and computational modeling to establish robust structure-activity relationships and design compounds with improved therapeutic profiles.

Exploration of this compound in Novel Research Areas

The initial discovery of this compound's activity can often lead to its exploration in entirely new research areas beyond its primary focus. This involves investigating its potential applications in different disease models or biological pathways. For instance, some research has focused on compounds with inhibitory activity against KAS enzymes for their potential as novel antibiotics, particularly against multidrug-resistant bacteria researchgate.net.

For this compound, this exploration might involve:

Repurposing Studies : Investigating if this compound, initially studied for one indication, possesses unforeseen activity in other biological contexts or disease states.

Mechanism of Action Elucidation in New Systems : Delving deeper into its molecular interactions in pathways not previously considered, which could unveil novel therapeutic avenues.

Combinatorial Approaches : Studying this compound in combination with other agents to identify synergistic effects, potentially leading to enhanced efficacy or reduced dosages.

Investigating Broader Biological Roles : If this compound impacts a fundamental biological process, its role in various physiological and pathological conditions could be explored.

For example, research in areas like greenhouse horticulture is looking at future challenges and solutions, implying a broad scope for scientific investigation newaginternational.com. Similarly, the exploration of this compound could extend into various domains, from specific disease interventions to broader physiological modulations.

Advanced Preclinical Model Development for this compound Evaluation

Rigorous evaluation of this compound in advanced preclinical models is critical to bridge the gap between initial in vitro findings and potential clinical applications. Preclinical models, including both in vitro systems and animal models, are essential for assessing a compound's efficacy, pharmacokinetics, and pharmacodynamics before human trials nih.govnih.govfrontiersin.orgmdpi.com. However, these models come with their own set of challenges, particularly concerning their translational validity and reproducibility across laboratories nih.govplos.org.

Future research on this compound will focus on developing and utilizing more sophisticated preclinical models that better mimic human physiology and disease pathology. This includes:

Humanized Animal Models : Utilizing models with human cells or tissues to better predict human responses and address species-specific differences in immune systems or disease progression nih.gov.

Organ-on-a-Chip Technologies : Employing microfluidic systems that simulate organ-level functions and inter-organ communication, providing more physiologically relevant in vitro data nih.gov.

Complex In Vitro Systems : Developing 3D cell cultures, organoids, and co-culture models that recapitulate the cellular complexity and microenvironment of target tissues more accurately.

Multi-laboratory Studies : Conducting studies across multiple laboratories to enhance the generalizability and reproducibility of findings, reducing variability observed in single-lab studies nih.govplos.org. Harmonization of protocols and centralized data analysis have been shown to reduce variability in preclinical electroencephalographic studies, suggesting the importance of such rigorous approaches for this compound evaluation plos.org.

Table 3: Types of Advanced Preclinical Models for this compound Evaluation

Model TypeDescriptionAdvantages for this compound Evaluation
Humanized Mouse Models Mice engrafted with human immune cells, tissues, or tumors.Better prediction of human immune responses and efficacy in human disease contexts, addressing species differences nih.gov.
Organ-on-a-Chip Systems Microfabricated devices containing living cells that mimic the physiological functions and mechanical properties of human organs.High-throughput screening, reduced animal use, and physiologically relevant in vitro data for this compound's efficacy and toxicity.
3D Cell Culture/Organoids Self-assembling 3D cellular structures that replicate organ-specific architecture and function.More accurate representation of cellular interactions and microenvironment compared to traditional 2D cultures, providing better insights into this compound's activity in a tissue-like context.
Computational Models (e.g., PBPK) Physiologically Based Pharmacokinetic (PBPK) models simulating ADME processes using mathematical equations and biological parameters.Prediction of this compound's absorption, distribution, metabolism, and excretion in virtual human populations, guiding dosage and formulation design.

The aim of these advanced models is to generate more robust and translatable data for this compound, ultimately increasing the success rate of its progression through the development pipeline.

Emerging Methodologies for this compound Investigations

The landscape of chemical research is continuously evolving with the advent of novel methodologies that can significantly enhance the investigation of compounds like this compound. These emerging techniques offer improved efficiency, resolution, and predictive power.

Key emerging methodologies relevant to this compound investigations include:

Artificial Intelligence (AI) and Machine Learning (ML) : These technologies can assist in analyzing large volumes of data, identifying patterns, predicting compound properties, and accelerating the drug discovery process benardinc.com. For this compound, AI/ML could be employed for de novo design, virtual screening, or predicting its ADME properties.

High-Throughput Omics Technologies : Integrating genomics, proteomics, and metabolomics data can provide a comprehensive understanding of this compound's impact at a systems level. This includes techniques like Kethoxal-assisted ssDNA sequencing (KAS-seq), which profiles genome-wide single-stranded DNA and can shed light on transcriptional dynamics relevant to a compound's mechanism of action researchgate.netnih.govoup.com. While KAS-seq is a method itself, the principles behind it (e.g., highly specific chemical reactions with biomolecules) can inspire analogous investigative approaches for this compound.

Advanced Analytical Techniques : High-resolution mass spectrometry, cryo-electron microscopy, and advanced NMR spectroscopy can provide detailed insights into this compound's structure, binding to targets, and metabolic transformations.

Synthetic Biology and Metabolic Engineering : These fields offer tools to engineer biological systems for optimized production of compounds or to create customized cellular models for this compound testing and mechanistic studies researchgate.net. CRISPR-Cas9 technology, for instance, enables precise gene modification for strain improvement or creating knockout/knock-in cell lines for target validation researchgate.net.

These methodologies will enable researchers to gain a deeper and more comprehensive understanding of this compound's interactions, mechanisms, and potential applications, thereby guiding its future development.

Table 4: Emerging Methodologies in this compound Research

MethodologyApplication AreaContribution to this compound Investigations
AI/Machine Learning Drug discovery, property prediction, data analysis.Accelerated identification of potential this compound analogs with improved properties, prediction of biological activity, and efficient analysis of complex experimental datasets.
High-Throughput Omics Systems-level biological impact analysis.Comprehensive understanding of this compound's effects on gene expression, protein profiles, and metabolic pathways, revealing unforeseen biological consequences or novel targets.
Advanced Spectroscopy/Microscopy Structural elucidation, binding characterization.High-resolution determination of this compound's structure, its precise binding mode to target proteins, and visualization of its cellular localization and interactions.
Synthetic Biology/CRISPR-Cas Engineered biological systems, targeted gene modification.Creation of tailored cellular and in vivo models for this compound studies, enabling precise validation of its targets and mechanisms, and potentially optimizing its production or delivery.

Q & A

Q. What foundational principles underlie the KAS method for determining kinetic parameters in thermal degradation studies?

The Kissinger-Akahira-Sunose (KAS) method is an isoconversional technique that calculates activation energy (EaE_a) by analyzing thermogravimetric (TG) data at multiple heating rates. It assumes a linear relationship in the Arrhenius equation across selected temperature ranges, enabling researchers to model solid-state reaction kinetics without prior knowledge of the reaction mechanism. Key principles include:

  • Using multiple heating rates to account for temperature-dependent reaction rates.
  • Avoiding mechanistic assumptions by focusing on conversion-dependent EaE_a.
  • Validating results through comparative analysis with other models (e.g., Ozawa-Flynn-Wall). Methodological rigor requires justifying parameter choices and addressing assumptions, such as constant EaE_a within the studied temperature range .

Q. How should researchers prepare datasets for KAS analysis to ensure compatibility with computational tools?

  • Data standardization : Normalize TG data to consistent units (e.g., % mass loss vs. temperature).
  • Heating rate selection : Use at least three distinct heating rates (e.g., 5, 10, 20°C/min) to capture kinetic variability.
  • Preprocessing : Remove noise via smoothing algorithms and validate data integrity through triplicate runs.
  • Software validation : Cross-check results using established tools like NETZSCH Thermokinetics or custom Python/R scripts .

Q. What are the minimum reporting requirements for KAS-based studies to ensure reproducibility?

Follow guidelines for experimental transparency:

  • Detail sample preparation (e.g., particle size, purity) and instrumentation (e.g., TG model, calibration methods).
  • Disclose heating rates, temperature ranges, and atmospheric conditions (inert gas flow rates).
  • Provide raw data in supplementary materials and specify software/tool versions used for analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in EaE_aEa​ values derived from KAS versus model-fitting methods (e.g., Coats-Redfern)?

Contradictions often arise from differing assumptions:

  • KAS : Assumes EaE_a is conversion-dependent but temperature-range-constant.
  • Model-fitting : Presumes a fixed reaction mechanism (e.g., nth-order, diffusion models). Resolution strategies :
  • Perform sensitivity analysis to identify mechanism-agnostic EaE_a ranges.
  • Use master plots or compensation effects to validate mechanistic consistency.
  • Report discrepancies with a discussion of methodological limitations .

Q. What advanced statistical approaches enhance the reliability of KAS-derived predictions for multi-stage decomposition processes?

For complex systems (e.g., biomass-polymer blends):

  • Deconvolution : Apply peak-separation algorithms (e.g., Fraser-Suzuki) to isolate overlapping reaction stages.
  • Machine learning : Train neural networks on historical TG data to predict EaE_a trends under novel conditions.
  • Uncertainty quantification : Use Monte Carlo simulations to assess error propagation from raw data variability .

Q. How should thermodynamic parameters (ΔH, ΔG, ΔS) be calculated and validated from KAS-generated EaE_a data?

  • Formulas : Use Eyring equations with EaE_a to derive enthalpy (ΔH=EaRT\Delta H = E_a - RT) and Gibbs free energy (ΔG=EaTΔS\Delta G = E_a - T\Delta S).
  • Validation : Cross-check against calorimetry (DSC) data or ab initio simulations.
  • Pitfalls : Avoid overinterpretation when ΔS\Delta S values are negative, which may indicate disordered transition states .

Q. In what scenarios is the KAS method limited, and how can these limitations be mitigated?

Limitations :

  • Fails for reactions with shifting mechanisms or autocatalytic behavior.
  • Less accurate for low conversion values (<20%) due to noise dominance. Mitigations :
  • Combine with model-free methods (e.g., Friedman) for broader mechanistic insights.
  • Augment with in-situ spectroscopic data (e.g., FTIR-GC/MS) to track intermediate species .

Methodological Best Practices

  • Peer review alignment : Structure manuscripts to highlight hypothesis-driven analysis (e.g., linking EaE_a trends to material properties) rather than purely descriptive reporting .
  • Interdisciplinary collaboration : Partner with computational chemists to refine kinetic models or validate assumptions via molecular dynamics .
  • Ethical data presentation : Disclose any data exclusion criteria and avoid "cherry-picking" heating rates that skew EaE_a values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.